4-(4-Cyclobutylphenyl)aniline
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Overview
Description
4-(4-Cyclobutylphenyl)aniline is an organic compound with the molecular formula C16H17N. It features a cyclobutyl group attached to a phenyl ring, which is further connected to an aniline group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Cyclobutylphenyl)aniline typically involves the following steps:
Nitration and Reduction: The nitration of a suitable precursor, followed by reduction, can yield the desired aniline derivative.
Direct Amination: Another method involves the direct amination of 4-cyclobutylbiphenyl using palladium-catalyzed amination reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Cyclobutylphenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aniline group or other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) with palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like bromine (Br2) and chlorosulfonic acid (ClSO3H) are used for halogenation and sulfonation reactions, respectively.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated and sulfonated derivatives.
Scientific Research Applications
4-(4-Cyclobutylphenyl)aniline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-(4-Cyclobutylphenyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions .
Comparison with Similar Compounds
4-[(4-Cyclobutylphenyl)carbonyl]aniline: This compound has a similar structure but includes a carbonyl group, which can significantly alter its chemical properties and reactivity.
4-Cyclobutylbiphenyl: Lacks the aniline group but shares the cyclobutyl and phenyl components.
Properties
Molecular Formula |
C14H13N |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
4-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)aniline |
InChI |
InChI=1S/C14H13N/c15-14-7-5-11(6-8-14)13-4-2-10-1-3-12(10)9-13/h2,4-9H,1,3,15H2 |
InChI Key |
FXVQRGISABTJSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C1C=CC(=C2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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